Inhibiteur de l'aminopeptidase N

Vue d'ensemble

Description

Applications De Recherche Scientifique

Aminopeptidase N inhibitors have a wide range of scientific research applications:

Chemistry: In chemistry, these inhibitors are used to study enzyme-substrate interactions and to develop new catalytic processes .

Biology: In biological research, aminopeptidase N inhibitors are employed to investigate the role of aminopeptidase N in various cellular processes, including cell signaling and immune responses .

Medicine: In medicine, these inhibitors have shown promise in treating cancer by inducing apoptosis in cancer cells and overcoming treatment resistance . They are also being explored for their anti-inflammatory properties and potential use in treating inflammatory disorders .

Industry: In the industrial sector, aminopeptidase N inhibitors are used in the production of biopeptides and amino acids, as well as in the food industry for debittering protein hydrolysates .

Mécanisme D'action

Le mécanisme d’action des inhibiteurs de l’aminopeptidase N implique l’inhibition de l’activité catalytique de l’enzyme en se liant à son site actif . Cela empêche l’enzyme de cliver ses substrats naturels, modulant ainsi divers processus physiologiques. Les cibles moléculaires comprennent les cytokines, les chimiokines et d’autres peptides bioactifs qui sont régulés par l’aminopeptidase N . Les voies impliquées dans le mécanisme d’action comprennent la réponse à la privation en acides aminés et l’activation de voies liées au stress telles que le facteur nucléaire kappa B (NFkB) .

Analyse Biochimique

Biochemical Properties

Aminopeptidase N inhibitors interact with the enzyme by binding to its catalytic pocket, thereby preventing it from cleaving N-terminal amino acids from peptides. One such inhibitor, ubenimex, is known to inhibit aminopeptidase N by binding to its active site, which contains a zinc ion essential for its enzymatic activity . This interaction disrupts the enzyme’s ability to process peptides, leading to the accumulation of peptides and a decrease in free amino acids within the cell . Aminopeptidase N inhibitors also interact with other biomolecules, such as cytokines and chemokines, by modulating their activity through the inhibition of aminopeptidase N .

Cellular Effects

Aminopeptidase N inhibitors have significant effects on various cell types and cellular processes. In cancer cells, these inhibitors can induce apoptosis by disrupting protein turnover and activating stress-related pathways such as nuclear factor kB (NFkB) . They also affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of cytokines and chemokines . In endothelial cells, aminopeptidase N inhibitors can inhibit angiogenesis, thereby reducing tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of aminopeptidase N inhibitors involves their binding to the enzyme’s active site, which contains a zinc ion. This binding prevents the enzyme from cleaving N-terminal amino acids from peptides, thereby inhibiting its activity . The inhibition of aminopeptidase N leads to the accumulation of peptides and a decrease in free amino acids within the cell . Additionally, aminopeptidase N inhibitors can modulate the activity of cytokines and chemokines by preventing their cleavage by the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminopeptidase N inhibitors can change over time. Studies have shown that the enzyme activity of aminopeptidase N can be significantly inhibited by ubenimex in a dose-dependent manner . The stability and degradation of these inhibitors can also affect their long-term effects on cellular function. For example, the enzyme activity of aminopeptidase N can be inhibited for extended periods, leading to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of aminopeptidase N inhibitors can vary with different dosages in animal models. In studies involving experimental autoimmune encephalomyelitis, a model of multiple sclerosis, combined inhibition of dipeptidyl peptidase IV and aminopeptidase N significantly alleviated clinical severity compared to each inhibitor alone . High doses of aminopeptidase N inhibitors can lead to toxic or adverse effects, such as impaired immune function and increased susceptibility to infections .

Metabolic Pathways

Aminopeptidase N inhibitors are involved in various metabolic pathways, including peptide metabolism and the regulation of blood pressure. The enzyme cleaves N-terminal amino acids from peptides, such as angiotensin III, which is involved in blood pressure regulation . Inhibition of aminopeptidase N disrupts these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Aminopeptidase N inhibitors are transported and distributed within cells and tissues through various mechanisms. The enzyme is highly expressed in the microvillar membrane of the small intestinal absorptive epithelial cells, where it faces the intestinal lumen and interacts with substrate molecules derived from nutritional proteins . In other tissues, such as the endometrium, kidney, spleen, and brain, aminopeptidase N inhibitors can be transported and distributed through similar mechanisms .

Subcellular Localization

The subcellular localization of aminopeptidase N inhibitors can affect their activity and function. In Toxoplasma gondii, aminopeptidase N3 is localized in the organelle and parasitophorous vacuole, where it plays a role in nutrient processing and immune evasion . In fibroblast-like synoviocytes, aminopeptidase N is localized on the cell surface and can be shed as a soluble molecule or on extracellular vesicles . These localization patterns can influence the targeting and efficacy of aminopeptidase N inhibitors.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d’inhibiteurs de l’aminopeptidase N implique souvent la conception d’inhibiteurs à base de peptides qui imitent les substrats naturels de l’enzyme . Une approche courante est l’utilisation de la conception basée sur le substrat, où l’inhibiteur est adapté pour s’adapter au site actif de l’enzyme . Par exemple, un inhibiteur peptidique sélectif a été conçu à l’aide d’une méthode de profilage global des substrats pour déterminer les préférences en acides aminés de l’aminopeptidase N .

Méthodes de production industrielle : La production industrielle d’inhibiteurs de l’aminopeptidase N peut impliquer des procédés de fermentation microbienne, où des micro-organismes sont modifiés génétiquement pour produire l’inhibiteur souhaité . Cette méthode est avantageuse en raison de sa capacité d’adaptation et de sa rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de l’aminopeptidase N peuvent subir diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Par exemple, la synthèse des thiosemicarbazones implique la réaction de la thiosemicarbazide avec des aldéhydes ou des cétones en présence d’un catalyseur acide .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse d’inhibiteurs de l’aminopeptidase N comprennent la thiosemicarbazide, les acétamidophénones et divers acides tels que l’acide chlorhydrique et l’acide perchlorique . Les conditions réactionnelles impliquent généralement des températures contrôlées et des niveaux de pH pour garantir des rendements optimaux .

Produits majeurs : Les principaux produits formés à partir de ces réactions sont souvent des inhibiteurs à base de peptides qui présentent une spécificité et une puissance élevées contre l’aminopeptidase N .

4. Applications de la recherche scientifique

Les inhibiteurs de l’aminopeptidase N ont un large éventail d’applications de recherche scientifique :

Chimie : En chimie, ces inhibiteurs sont utilisés pour étudier les interactions enzyme-substrat et pour développer de nouveaux procédés catalytiques .

Biologie : En recherche biologique, les inhibiteurs de l’aminopeptidase N sont utilisés pour étudier le rôle de l’aminopeptidase N dans divers processus cellulaires, notamment la signalisation cellulaire et les réponses immunitaires .

Médecine : En médecine, ces inhibiteurs se sont montrés prometteurs dans le traitement du cancer en induisant l’apoptose dans les cellules cancéreuses et en surmontant la résistance au traitement . Ils sont également étudiés pour leurs propriétés anti-inflammatoires et leur utilisation potentielle dans le traitement des troubles inflammatoires .

Industrie : Dans le secteur industriel, les inhibiteurs de l’aminopeptidase N sont utilisés dans la production de biopeptides et d’acides aminés, ainsi que dans l’industrie alimentaire pour désamériser les hydrolysats protéiques .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de l’aminopeptidase N peuvent être comparés à d’autres composés similaires, tels que les inhibiteurs de l’aminopeptidase B, de la cystinyl aminopeptidase et de l’alanine aminopeptidase . Bien que ces inhibiteurs partagent certaines similitudes structurales, les inhibiteurs de l’aminopeptidase N sont uniques en leur capacité à cibler le site actif spécifique de l’aminopeptidase N, ce qui les rend hautement sélectifs .

Liste des composés similaires :

- Inhibiteurs de l’aminopeptidase B

- Inhibiteurs de la cystinyl aminopeptidase

- Inhibiteurs de l’alanine aminopeptidase

Propriétés

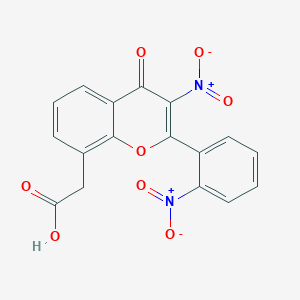

IUPAC Name |

2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDDFQLIQRYMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

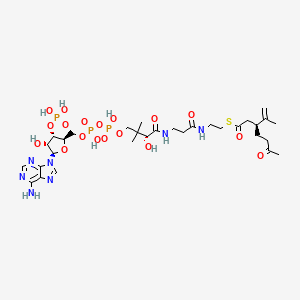

![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)

![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)

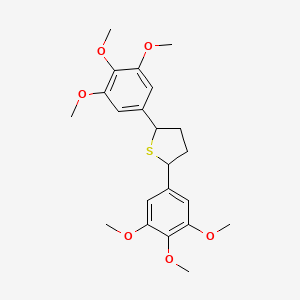

![[(2S,3S,4R,6S)-6-[(2R,3R,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1244874.png)